molecular formula C16H20ClN3OS B6131887 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride

Cat. No.: B6131887
M. Wt: 337.9 g/mol
InChI Key: AGGDXIOYKHBXKW-KQGICBIGSA-N
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Description

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.

    Addition of the Phenylprop-2-enyl Group: The phenylprop-2-enyl group can be added through a thiol-ene reaction, where a thiol group reacts with an alkene in the presence of a radical initiator.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the phenylprop-2-enyl group, potentially leading to ring opening or hydrogenation products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the piperidine ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under appropriate conditions (e.g., basic or acidic media).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced oxadiazole derivatives, hydrogenated phenylprop-2-enyl derivatives.

    Substitution: Substituted piperidine or phenyl derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound may serve as a probe to study biological processes involving sulfur-containing heterocycles.

    Medicine: Due to its structural similarity to known pharmacophores, it may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit enzymes involved in oxidative stress pathways, thereby reducing cellular damage.

    Receptor Modulation: The compound could modulate receptors involved in inflammatory responses, leading to anti-inflammatory effects.

    Signal Transduction Pathways: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-thiadiazole
  • 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-triazole
  • 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-tetrazole

Uniqueness

The uniqueness of 2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, biological activities, and potential therapeutic applications.

Properties

IUPAC Name

2-[(E)-3-phenylprop-2-enyl]sulfanyl-5-piperidin-4-yl-1,3,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS.ClH/c1-2-5-13(6-3-1)7-4-12-21-16-19-18-15(20-16)14-8-10-17-11-9-14;/h1-7,14,17H,8-12H2;1H/b7-4+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGDXIOYKHBXKW-KQGICBIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NN=C(O2)SCC=CC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNCCC1C2=NN=C(O2)SC/C=C/C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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